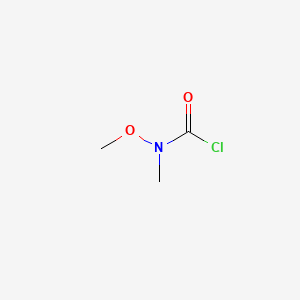
N-methoxy-N-methylcarbamoyl chloride
Descripción general
Descripción
N-methoxy-N-methylcarbamoyl chloride (NMMC) is a highly reactive organic compound that is widely used in the synthesis of a variety of compounds. It is a versatile reagent that is used in the synthesis of pharmaceuticals, agricultural chemicals, and other compounds. It appears as a clear colorless to slightly yellow liquid .
Synthesis Analysis
NMMC is a highly reactive compound that is widely used in the synthesis of a variety of compounds. It is a versatile reagent that is used in the synthesis of pharmaceuticals, agricultural chemicals, and other compounds. It has been used in the preparation of Weinreb amides .Molecular Structure Analysis
The molecular formula of NMMC is C3H6ClNO2 . It has a molecular weight of 123.54 . The InChI key is SHQJHXLWZDMQEJ-UHFFFAOYSA-N .Chemical Reactions Analysis
NMMC is a highly reactive compound. It reacts with water to form toxic fumes and hydrogen chloride, a toxic and corrosive gas .Physical And Chemical Properties Analysis
NMMC is a clear colorless to slightly yellow liquid . It has a boiling point of 60 °C/18 mmHg . The specific gravity is 1.22 and the refractive index is 1.4420 to 1.4440 (20°C, 589 nm) .Aplicaciones Científicas De Investigación
Synthesis of N-Methoxy-N-methylamides
N-methoxy-N-methylcarbamoyl chloride serves as a pivotal reagent in the palladium-catalyzed coupling reactions for synthesizing N-methoxy-N-methylamides. This method enables the efficient attachment of a carbonyl equivalent to sp and sp2 carbon atoms, offering a versatile foundation for further chemical transformations. The technique highlights the compound's role in facilitating moderate to good yield syntheses, emphasizing its importance in synthetic organic chemistry (Murakami, Hoshino, Ito, & Ito, 1998).
Conversion of Carboxylic Acids to N-Methoxy-N-methylamides
Another significant application is the efficient conversion of carboxylic acids into N-methoxy-N-methylamides using this compound. This process, involving bis(trichloromethyl) carbonate and N,O-dimethylhydroxylamine hydrochloride, highlights the reagent's capacity to facilitate the creation of Weinreb amides, which are crucial intermediates for synthesizing various carbonyl functional groups through stable metal-chelated intermediates (Lee & Park, 2002).
Preparation of Secondary α-Ketoamides
This compound also finds application in the preparation of secondary α-ketoamides from acid chlorides via aminocarbonylation, utilizing carbamoylsilane. This method offers a convenient route for transforming acid chlorides into α-ketoamides, showcasing the reagent's utility in creating complex organic compounds with potential for further chemical manipulation (Ma, Liu, & Chen, 2016).
Photochemical Production of Methyl Chloride
In environmental chemistry, this compound has been implicated in the photochemical production of methyl chloride from simple lignin-like molecules in saline waters. This discovery provides insight into natural methyl chloride production mechanisms, potentially contributing to our understanding of atmospheric chemistry and the global chlorine budget (Moore, 2008).
Insights into Chemical Reactivity and Mechanisms
Studies on the reactivity of N-methyl-N-arylcarbamoyl chlorides with pyridines in dimethyl sulfoxide have provided valuable information on nucleophilic substitution reactions, contributing to a deeper understanding of chemical reactivity and mechanism design. This research underscores the importance of this compound in studying and elucidating complex chemical processes (Lee et al., 2001).
Safety and Hazards
Mecanismo De Acción
Target of Action
N-methoxy-N-methylcarbamoyl chloride is a unique chemical compound used in organic synthesis . The primary targets of this compound are organic compounds that can undergo nucleophilic substitution reactions .
Mode of Action
This compound, being a carbamoyl chloride, is highly reactive . It interacts with its targets by undergoing nucleophilic substitution reactions. In these reactions, the chloride ion is replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond .
Biochemical Pathways
It is known that the compound is used in organic synthesis to introduce methoxycarbonyl groups . This can affect various biochemical pathways depending on the specific context of the reaction.
Pharmacokinetics
Its bioavailability would depend on factors such as the route of administration and the presence of other compounds .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context of its use. In general, it can be used to modify organic compounds, potentially altering their properties and functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and can react with water to release toxic gases . Therefore, it should be handled and stored under dry conditions. Additionally, its reactivity may be affected by temperature and the presence of other chemicals .
Propiedades
IUPAC Name |
N-methoxy-N-methylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c1-5(7-2)3(4)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQJHXLWZDMQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370576 | |
| Record name | N-methoxy-N-methylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30289-28-2 | |
| Record name | N-methoxy-N-methylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methoxy-N-methylcarbamoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(Trifluoromethyl)benzyl]piperazine](/img/structure/B1586213.png)








![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)
